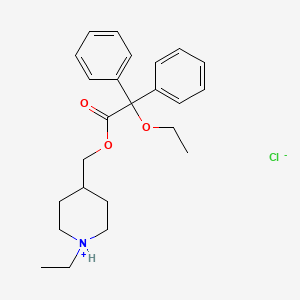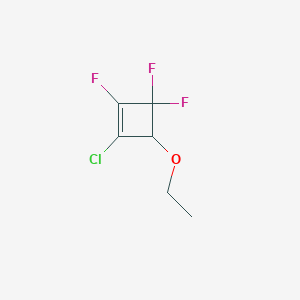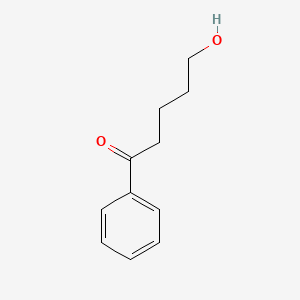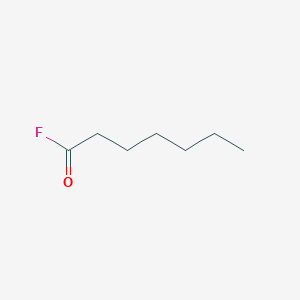
Heptanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoyl fluoride, also known as tridecafluorothis compound, is an organic compound with the molecular formula C7F14O. It is a perfluorinated compound, meaning all hydrogen atoms in the heptanoyl group are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical resistance, and unique reactivity due to the presence of fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoyl fluoride can be synthesized through various methods, including electrochemical fluorination and direct fluorination. One common method involves the electrochemical fluorination of heptanoic acid or its derivatives in anhydrous hydrogen fluoride (AHF) using nickel electrodes.
Another method involves the reaction of heptanoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions. This reaction typically occurs at elevated temperatures and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptanoyl fluoride undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions.
-
Nucleophilic Substitution: : this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of corresponding heptanoyl derivatives .
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reaction leads to the formation of heptanol or its fluorinated derivatives .
-
Hydrolysis: : this compound can be hydrolyzed in the presence of water or aqueous bases to form heptanoic acid and hydrogen fluoride. This reaction is exothermic and requires careful handling due to the corrosive nature of hydrogen fluoride .
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; ambient to elevated temperatures.
Hydrolysis: Water, aqueous bases; controlled conditions to manage exothermic reaction.
Major Products Formed
Nucleophilic Substitution: Heptanoyl derivatives (e.g., heptanoylamines, heptanoyl alcohols).
Reduction: Heptanol, fluorinated heptanol derivatives.
Hydrolysis: Heptanoic acid, hydrogen fluoride.
Scientific Research Applications
Heptanoyl fluoride has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
-
Chemistry: : this compound is used as a building block for the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
-
Biology: : In biological research, this compound is employed as a reagent for the modification of biomolecules. Its ability to introduce fluorine atoms into biological systems enhances the stability and bioavailability of target molecules .
-
Medicine: : this compound derivatives are investigated for their potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and coatings. Its chemical resistance and thermal stability make it suitable for demanding applications .
Mechanism of Action
The mechanism of action of heptanoyl fluoride is primarily attributed to the presence of fluorine atoms, which influence its reactivity and interactions with other molecules. Fluorine atoms enhance the compound’s electronegativity, leading to increased stability and resistance to degradation .
In biological systems, this compound can interact with enzymes and proteins, modifying their activity and function.
Comparison with Similar Compounds
Heptanoyl fluoride can be compared with other perfluorinated compounds, such as perfluorooctanoyl fluoride and perfluorobutyryl fluoride. These compounds share similar properties, including high thermal stability and chemical resistance, but differ in their chain lengths and specific applications .
Similar Compounds
Perfluorooctanoyl fluoride: Longer chain length, used in the production of fluoropolymers and surfactants.
Perfluorobutyryl fluoride: Shorter chain length, employed in the synthesis of specialty chemicals and pharmaceuticals.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties, including high thermal stability and chemical resistance, make it valuable for scientific research and industrial applications
Properties
CAS No. |
334-19-0 |
|---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
heptanoyl fluoride |
InChI |
InChI=1S/C7H13FO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |
InChI Key |
QBVWKTUYRNFLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
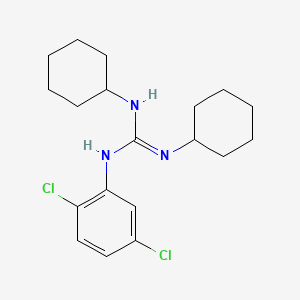
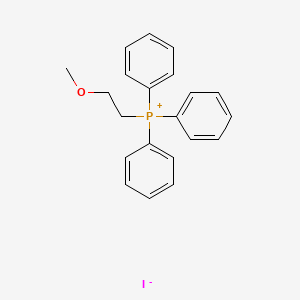
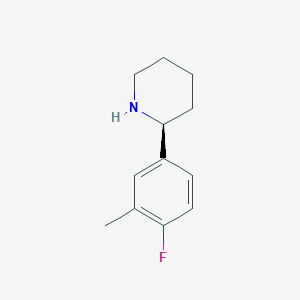
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
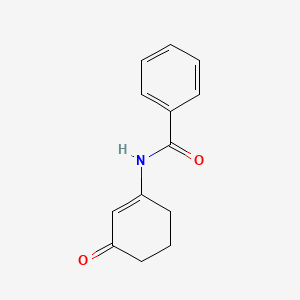
![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)

